6-Phenylmorpholin-2-one
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Overview
Description
6-Phenylmorpholin-2-one is a nitrogen-containing heterocyclic compound with the molecular formula C10H11NO2. It is a derivative of morpholine, where the hydrogen at the 6-position is replaced by a phenyl group. This compound is of significant interest due to its potential biological activity and utility as a synthetic intermediate in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylmorpholin-2-one typically involves the reaction of N-phenyl morpholine-2-one with various reagents. One common method includes the reaction with 4-nitrophthalimide at 60°C, followed by purification using plate chromatography with ethyl acetate/hexane as the eluent . Another approach involves the interaction of (5S,6R)-4,5-dimethyl-6-phenylmorpholin-2-one with morpholine, with the structure confirmed by IR and PMR spectroscopies and x-ray structural analysis .
Industrial Production Methods: Industrial production methods for this compound are designed to be simple, eco-friendly, cost-effective, and reproducible. These methods often involve the use of earth-abundant metal catalysts, such as copper (I) chloride, in the presence of acetic acid and molecular oxygen as the sole oxidant, operating under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 6-Phenylmorpholin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the cross-dehydrogenative coupling (CDC) involving C(sp3)–H bonds, which is a mild, atom- and step-economical, cost-efficient, and environmentally friendly way of undergoing synthesis .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include copper (I) chloride, acetic acid, and molecular oxygen. These reactions are typically performed under mild conditions to achieve high yields of the desired products .
Major Products Formed: The major products formed from the reactions of this compound include various C–N coupled products, which are potentially biologically active and may be suitable substrates for functionalized polymers, such as poly(β-aminoesters) or even for PROTACs .
Scientific Research Applications
6-Phenylmorpholin-2-one has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a useful synthetic intermediate for the preparation of various biologically active substances . In biology and medicine, it is studied for its potential biological activity and its role in the synthesis of modified amino acids and peptides, which are of prime interest for the pharmaceutical industry . In industry, it is used in the production of functionalized polymers and other advanced materials .
Mechanism of Action
6-Phenylmorpholin-2-one can be compared with other similar compounds, such as 4,5-dimethyl-6-phenylmorpholin-2-one and 3-(6-nitro-1,3-dioxo-indolin-2-yl)-4-phenylmorpholin-2-one . These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its ability to undergo regioselective functionalization in an easy, atom-efficient, and environmentally friendly manner .
Comparison with Similar Compounds
- 4,5-Dimethyl-6-phenylmorpholin-2-one
- 3-(6-Nitro-1,3-dioxo-indolin-2-yl)-4-phenylmorpholin-2-one
- Morpholinylamide of N®-1-ephedrinylacetic acid
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
6-phenylmorpholin-2-one |
InChI |
InChI=1S/C10H11NO2/c12-10-7-11-6-9(13-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 |
InChI Key |
RAUHWUKJZXPDMA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)CN1)C2=CC=CC=C2 |
Origin of Product |
United States |
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